Oxazolo[4,5-c]quinoline

Antimicrobial Antituberculosis Infectious Disease

Oxazolo[4,5-c]quinoline is a privileged fused heterocyclic scaffold central to multiple high-impact drug discovery programs. Its core enables anti-TB agents surpassing isoniazid potency, selective TRPV1 antagonists for non-opioid pain management, Gly/NMDA receptor modulators for CNS disorders, and first-in-class IL-33 inhibitors for asthma/atopic dermatitis. Substitution-sensitive SAR demands consistent ≥98% purity for reproducible lead optimization. Secure this versatile scaffold now to advance your pipeline.

Molecular Formula C10H6N2O
Molecular Weight 170.17 g/mol
Cat. No. B15046130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazolo[4,5-c]quinoline
Molecular FormulaC10H6N2O
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=N2)N=CO3
InChIInChI=1S/C10H6N2O/c1-2-4-8-7(3-1)10-9(5-11-8)12-6-13-10/h1-6H
InChIKeyDXDWEWCJSQVBNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxazolo[4,5-c]quinoline: A Versatile Fused Heterocyclic Scaffold for Antimicrobial, CNS, and Immunomodulatory Research Programs


Oxazolo[4,5-c]quinoline is a fused heterocyclic compound characterized by the fusion of an oxazole ring and a quinoline moiety [1]. This scaffold is a privileged structure in medicinal chemistry, serving as the core for a diverse range of biologically active small molecules. It is a foundational component in the development of several distinct therapeutic classes, including antibacterial and antituberculosis agents [2], potent and selective TRPV1 antagonists for pain management [3], competitive glycine/NMDA receptor antagonists with applications in CNS disorders [4], and first-in-class small-molecule interleukin-33 (IL-33) inhibitors for immune-mediated diseases like asthma and atopic dermatitis [5]. Its structural versatility allows for extensive functionalization, enabling precise tuning of its pharmacological properties for specific target engagement and drug development programs.

Why Closely Related Oxazolo[4,5-c]quinoline Analogs Are Not Interchangeable


The biological activity of oxazolo[4,5-c]quinoline-based compounds is exquisitely sensitive to both the nature of the heteroatom in the five-membered ring and the specific substitution pattern on the core scaffold. Directly replacing the oxazole oxygen with sulfur (thiazolo[4,5-c]quinoline) or selenium (selenazolo[4,5-c]quinoline) is a known strategy for altering physicochemical and electronic properties, as described in the foundational 3M patent [1]. However, this seemingly minor modification can lead to significant and unpredictable shifts in potency, selectivity, and pharmacokinetics across different biological targets. For instance, SAR studies on Gly/NMDA receptor antagonists have shown that the presence of a 3-sp2-nitrogen atom and a 4-carbonyl oxygen on the oxazoloquinolinone framework are critical for forming essential hydrogen bonds with the receptor, a feature not necessarily preserved in other heteroaromatic analogs [2]. Consequently, a compound's activity in one therapeutic area (e.g., immunomodulation) does not predict its activity in another (e.g., CNS receptor antagonism), making direct substitution of one oxazolo[4,5-c]quinoline derivative for another highly unreliable without specific, quantitative comparative data.

Quantitative Comparative Evidence for Oxazolo[4,5-c]quinoline Derivatives Across Key Biological Applications


Antitubercular Activity: Oxazolo[4,5-c]quinoline Derivatives Outperform First-Line Drug Isoniazid

A series of 1,3-oxazolo[4,5-c]quinoline derivatives demonstrated superior in vitro potency against Mycobacterium tuberculosis H37Rv compared to the standard first-line drug, isoniazid (INH). The most active compounds exhibited a Minimum Inhibitory Concentration (MIC) of 1 µg/mL, representing a 33% improvement over the comparator [1].

Antimicrobial Antituberculosis Infectious Disease

Gly/NMDA Receptor Antagonism: Superior Affinity and Functional Selectivity of 2-Mercapto Oxazolo[4,5-c]quinolin-4-ones

Among a series of oxazolo[4,5-c]quinolin-4-one derivatives, 2-mercapto substituted compounds demonstrated exceptional affinity for the Gly/NMDA receptor. The most potent analog, the 7-chloro-substituted derivative (compound 1), exhibited a Ki of 0.082 µM, which is comparable to the reference antagonist 5,7-dichlorokynurenic acid. Critically, this compound also displayed significant functional selectivity, with 50-fold and 500-fold selectivity for the Gly/NMDA site over the AMPA and Kainate receptors, respectively [1].

Neuroscience CNS Disorders Ionotropic Glutamate Receptors

Interleukin-33 (IL-33) Inhibition: First-in-Class Small Molecule Proof-of-Concept with Definitive Mechanism of Action

The oxazolo[4,5-c]quinolinone analog 7c is the first reported small-molecule inhibitor of interleukin-33 (IL-33), a key cytokine in immune-mediated diseases [1]. Unlike antibody-based approaches, this small molecule operates via a unique mechanism of action. 2D NMR studies using 15N-labeled IL-33 confirmed that compound 7c binds directly to the interface region of IL-33 and its receptor ST2, thereby disrupting the protein-protein interaction [1]. This is in contrast to many other reported small molecules that lack this level of mechanism-of-action validation.

Immunology Inflammation Allergic Disease

In Vitro Metabolic Stability: Benchmarking Oxazolo[4,5-c]quinoline Leads KB-1517 and KB-1518

The oxazolo[4,5-c]quinoline leads KB-1517 and KB-1518, developed as IL-33 inhibitors, demonstrate high in vitro metabolic stability, a critical attribute for predicting favorable in vivo pharmacokinetics. Both compounds exhibited a half-life (t½) of greater than 60 minutes in both human and mouse liver S9 fractions [1]. This high stability, while not directly compared to a named analog, is a key quantitative benchmark that differentiates these leads from many early-stage hits which often suffer from rapid microsomal degradation.

ADME Pharmacokinetics Drug Metabolism

TRPV1 Antagonism: Divergent In Vivo PK Differentiates Oxazolo[4,5-c]quinoline Leads

Within a series of novel 2-amino-oxazolo[4,5-c]quinoline TRPV1 antagonists, two close analogs, KB-1517 and KB-1518, exhibit starkly contrasting oral pharmacokinetic profiles in mice. KB-1517 demonstrated high apparent oral bioavailability (>100%) and slow absorption/elimination, suggestive of sustained exposure. In contrast, KB-1518 suffered from low oral bioavailability (~14%) despite low clearance post-IV dosing [1]. This head-to-head PK comparison within the same chemical series highlights the profound impact of subtle structural modifications on developability and provides a clear, quantitative basis for lead selection and prioritization.

Pain Management Analgesic TRP Channels

High-Impact Research and Development Applications for Oxazolo[4,5-c]quinoline Derivatives


Lead Generation for Next-Generation Antitubercular Agents Targeting MDR-TB

The demonstrated in vitro potency of 1,3-oxazolo[4,5-c]quinoline derivatives against M. tuberculosis H37Rv, which surpasses that of the first-line drug isoniazid [1], positions this scaffold as a high-priority starting point for medicinal chemistry programs. Researchers focused on combating multi-drug resistant tuberculosis (MDR-TB) can use these compounds as leads to synthesize new analogs with improved potency, safety, and pharmacokinetic profiles, potentially overcoming the limitations of existing therapies.

Development of Novel, Non-Opioid Analgesics with a Defined TRPV1 Antagonist Mechanism

The successful synthesis and characterization of 2-amino-oxazolo[4,5-c]quinolines as potent and selective TRPV1 antagonists [2] provides a validated entry point for developing novel pain therapeutics. The availability of compounds like (S)-4 with defined selectivity profiles enables structure-activity relationship (SAR) studies and preclinical efficacy testing in pain models, offering a pathway to non-opioid analgesics with potentially fewer side effects.

Chemical Biology Probe for Elucidating the IL-33/ST2 Signaling Axis in Allergic Disease

The identification of oxazolo[4,5-c]quinolinone analog 7c as the first-in-class small-molecule IL-33 inhibitor with a structurally-validated mechanism of action [3] makes it an indispensable tool for basic and translational research. This compound enables the pharmacological interrogation of the IL-33/ST2 pathway in cellular and in vivo models of asthma, atopic dermatitis, and other allergic conditions, providing critical validation for this target in drug discovery.

Preclinical Candidate Profiling for Oral IL-33 Inhibitors Using Differentiated Pharmacokinetics

The comparative pharmacokinetic analysis of the oxazolo[4,5-c]quinoline leads KB-1517 and KB-1518 offers a clear data-driven decision point for preclinical development [4]. The high oral bioavailability of KB-1517 makes it a strong candidate for further profiling in oral efficacy models of IL-33 driven disease. In contrast, the low oral bioavailability of KB-1518 suggests it is better suited as a tool compound for in vitro studies or for developing alternative parenteral formulations. This evidence enables rational resource allocation in early drug development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxazolo[4,5-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.